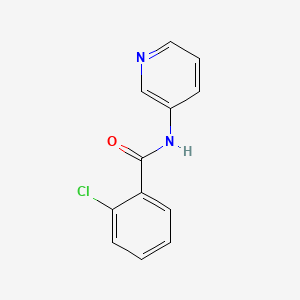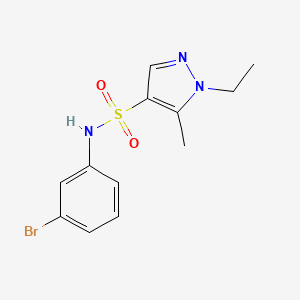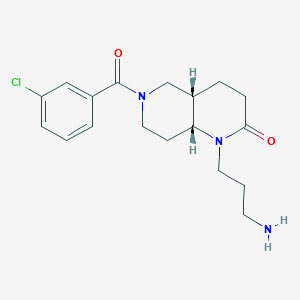![molecular formula C19H21ClFN3O B5325076 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5325076.png)
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide, also known as fipronil, is a broad-spectrum insecticide that has been widely used in the agricultural industry to control a variety of pests. Fipronil belongs to the phenylpyrazole family of insecticides and is known for its high potency and long-lasting effects.
Wirkmechanismus
Fipronil works by targeting the gamma-aminobutyric acid (GABA) receptor in insects, which leads to hyperexcitation of the nervous system and ultimately death. Fipronil is also known to have an effect on the nicotinic acetylcholine receptor, which further contributes to its insecticidal activity.
Biochemical and Physiological Effects:
Fipronil has been shown to have a low toxicity to mammals and birds, but can be toxic to aquatic organisms. Fipronil has been found to have a half-life of up to 120 days in soil, which can lead to accumulation in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Fipronil is a highly potent and effective insecticide that can be used in small quantities to control a wide range of pests. However, its long half-life and potential toxicity to non-target organisms can be a limitation in certain applications.
Zukünftige Richtungen
There are several areas of future research for 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide, including the development of new formulations and delivery methods to improve its efficacy and reduce its impact on the environment. Additionally, there is a need for further studies on the potential health effects of this compound exposure in humans and animals. Finally, there is a need for continued research on alternative pest control methods that can reduce the reliance on chemical insecticides like this compound.
Synthesemethoden
Fipronil can be synthesized through a multistep process starting with the reaction of 5-chloro-2-methylphenylamine with 4-chloro-6-(trifluoromethyl)pyrimidine to form 5-chloro-2-methyl-4-(trifluoromethyl)pyrimidin-6-amine. This intermediate is then reacted with 4-cyano-3-(trifluoromethyl)phenyl isocyanate to form 5-chloro-N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine-6-carboxamide. Finally, this compound is reacted with 2-fluoro-N-(4-(2,2,2-trifluoroethoxy)phenyl)acetamide to form 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Fipronil has been extensively studied for its insecticidal properties and has been shown to be effective against a wide range of pests, including ants, termites, cockroaches, and fleas. Fipronil has also been studied for its potential use as an acaricide to control ticks and mites.
Eigenschaften
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-6-7-15(20)12-18(14)24-10-8-23(9-11-24)13-19(25)22-17-5-3-2-4-16(17)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLARHJNCJBMCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-N-propyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324994.png)
![(3S*,5S*)-1-(2-chlorobenzoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5325014.png)
![N-benzyl-N'-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5325017.png)
![N-benzyl-3-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5325029.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5325035.png)

![N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5325051.png)


![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325069.png)
![2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5325073.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide hydrochloride](/img/structure/B5325081.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5325104.png)